molecular formula C11H14N2 B11767376 1-Cyclopropylindolin-6-amine

1-Cyclopropylindolin-6-amine

Cat. No.: B11767376
M. Wt: 174.24 g/mol
InChI Key: MVKUEBCMBVBAQU-UHFFFAOYSA-N
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Description

1-Cyclopropylindolin-6-amine is a compound that belongs to the indole family, which is known for its wide range of biological activities. Indoles are heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The structure of this compound includes a cyclopropyl group attached to the indoline ring, which is a hydrogenated form of indole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylindolin-6-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(cyclopropylamino)benzaldehyde under acidic conditions. The reaction involves the formation of a Schiff base intermediate, followed by cyclization to form the indoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylindolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-6-carboxylic acid, while reduction can produce 1-cyclopropylindoline.

Scientific Research Applications

1-Cyclopropylindolin-6-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropylindolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

    1-Cyclopropylindole: Similar structure but lacks the amine group.

    6-Aminoindoline: Similar structure but lacks the cyclopropyl group.

    1-Cyclopropyl-2,3-dihydroindole: A hydrogenated form with similar properties.

Uniqueness: 1-Cyclopropylindolin-6-amine is unique due to the presence of both the cyclopropyl and amine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-cyclopropyl-2,3-dihydroindol-6-amine

InChI

InChI=1S/C11H14N2/c12-9-2-1-8-5-6-13(10-3-4-10)11(8)7-9/h1-2,7,10H,3-6,12H2

InChI Key

MVKUEBCMBVBAQU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3=C2C=C(C=C3)N

Origin of Product

United States

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